molecular formula C9H11ClN2O3 B15215512 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione CAS No. 59478-11-4

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione

Cat. No.: B15215512
CAS No.: 59478-11-4
M. Wt: 230.65 g/mol
InChI Key: GJTUAPWWUMECLM-UHFFFAOYSA-N
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Description

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione is a chemical compound characterized by its unique structure, which includes a chlorinated cyclohexyl group attached to an imidazolidine-2,4,5-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorocyclohexanone with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazolidine ring.

    Reduction: Reduced forms of the imidazolidine ring.

    Substitution: Substituted cyclohexyl derivatives.

Biological Activity

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN2O3
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 21328-03-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity linked to cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values for various cancer types were determined:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)25
A549 (Lung Cancer)40

Safety and Toxicity

While the compound shows promise in biological applications, safety assessments are crucial. Toxicological studies indicate that at high concentrations (above 100 µg/mL), the compound may exhibit cytotoxic effects on normal human cell lines.

Properties

CAS No.

59478-11-4

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(4-chlorocyclohexyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C9H11ClN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h5-6H,1-4H2,(H,11,13,15)

InChI Key

GJTUAPWWUMECLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C(=O)C(=O)NC2=O)Cl

Origin of Product

United States

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